molecular formula C21H27NO B1667643 Aspaminol CAS No. 17435-91-5

Aspaminol

Cat. No. B1667643
CAS RN: 17435-91-5
M. Wt: 309.4 g/mol
InChI Key: FMMCXLPEVLXNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspaminol is a smooth muscle relaxant.

Scientific Research Applications

1. Effects on Smooth Muscle Relaxation

Aspaminol, known chemically as 1,1-diphenyl-3-piperidinobutanol hydrochloride, has been studied for its effects on smooth muscle relaxation. Research has shown that Aspaminol can relax a KCl-depolarized rat uterus and shift the dose-response curve of CaCl2 towards higher doses. This suggests its potential as a smooth muscle relaxant, particularly in uterine smooth muscle cells (Takayanagi, Koike, & Hisayama, 1981).

2. Impact on Calcium Uptake in Rat Brain Synaptosomes

Another study explored the effects of Aspaminol on calcium uptake in rat brain synaptosomes. This research found that Aspaminol inhibited stimuli-induced calcium uptake in a concentration-dependent manner. The study also investigated Aspaminol's analgesic response, suggesting its influence on calcium uptake mechanisms in the synaptosomes (Konno & Takayanagi, 1981).

3. Influence on Glycogen Phosphorylase Activity

Research on Aspaminol's influence on glycogen phosphorylase activity in depolarized taenia caecum of guinea pig showed that treatments with Aspaminol led to a decrease in phosphorylase activity. This decrease may be primarily due to reduced energy consumption in smooth muscles, hinting at its potential therapeutic applications in energy metabolism of smooth muscles (Takayanagi, Karasawa, & Kasuya, 1980).

properties

CAS RN

17435-91-5

Product Name

Aspaminol

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

1,1-diphenyl-3-piperidin-1-ylbutan-1-ol

InChI

InChI=1S/C21H27NO/c1-18(22-15-9-4-10-16-22)17-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14,18,23H,4,9-10,15-17H2,1H3

InChI Key

FMMCXLPEVLXNQJ-UHFFFAOYSA-N

SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aspaminol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspaminol
Reactant of Route 2
Reactant of Route 2
Aspaminol
Reactant of Route 3
Reactant of Route 3
Aspaminol
Reactant of Route 4
Reactant of Route 4
Aspaminol
Reactant of Route 5
Reactant of Route 5
Aspaminol
Reactant of Route 6
Reactant of Route 6
Aspaminol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.